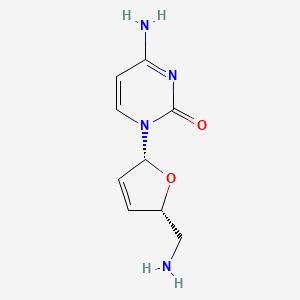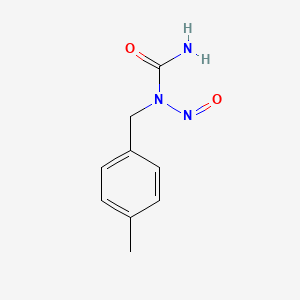
N-(4-Chlorophenyl)-N'-(2,2,2-trichloro-1-hydroxyethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chlorophenyl)-N’-(2,2,2-trichloro-1-hydroxyethyl)urea is a synthetic organic compound characterized by the presence of a chlorinated phenyl group and a trichlorinated hydroxyethyl group attached to a urea backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N’-(2,2,2-trichloro-1-hydroxyethyl)urea typically involves the reaction of 4-chloroaniline with trichloroacetaldehyde in the presence of a base to form an intermediate, which is then reacted with urea under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Catalysts and advanced purification techniques may be employed to enhance efficiency and product quality.
化学反应分析
Types of Reactions
N-(4-Chlorophenyl)-N’-(2,2,2-trichloro-1-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.
Substitution: The chlorinated groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and product distribution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.
作用机制
The mechanism of action of N-(4-Chlorophenyl)-N’-(2,2,2-trichloro-1-hydroxyethyl)urea involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by inhibiting or activating specific pathways, leading to desired biological or chemical outcomes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism fully.
相似化合物的比较
Similar Compounds
N-(4-Chlorophenyl)-N’-(2,2,2-trichloroethyl)urea: Lacks the hydroxy group, which may affect its reactivity and biological activity.
N-(4-Chlorophenyl)-N’-(2,2,2-trichloro-1-hydroxyethyl)thiourea: Contains a sulfur atom instead of oxygen, potentially altering its chemical properties and applications.
Uniqueness
N-(4-Chlorophenyl)-N’-(2,2,2-trichloro-1-hydroxyethyl)urea is unique due to the presence of both chlorinated phenyl and trichlorinated hydroxyethyl groups, which confer specific chemical reactivity and potential biological activity. Its unique structure may offer advantages in certain applications, such as increased stability or selectivity.
属性
CAS 编号 |
6333-12-6 |
|---|---|
分子式 |
C9H8Cl4N2O2 |
分子量 |
318.0 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea |
InChI |
InChI=1S/C9H8Cl4N2O2/c10-5-1-3-6(4-2-5)14-8(17)15-7(16)9(11,12)13/h1-4,7,16H,(H2,14,15,17) |
InChI 键 |
VGJDCHRXONNPKT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)NC(C(Cl)(Cl)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




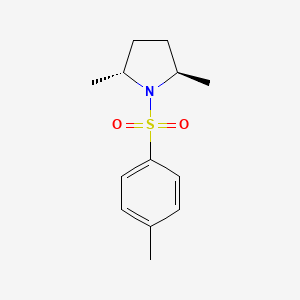



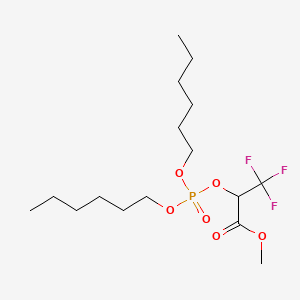
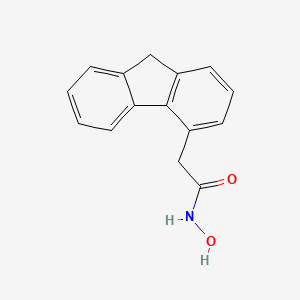
![9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12806478.png)
![19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B12806480.png)

